Isodecyl isotridecyl phthalate
Overview
Description
Isodecyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with isodecyl and isotridecyl alcohols. It is commonly used in the production of flexible plastics, coatings, and various consumer products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isodecyl isotridecyl phthalate involves the esterification of phthalic anhydride with isodecyl and isotridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, phthalic anhydride and isodecyl and isotridecyl alcohols, are fed into a reactor equipped with a heating system and a condenser. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The final product is then subjected to quality control tests before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: Isodecyl isotridecyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid, isodecyl alcohol, isotridecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Isodecyl isotridecyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and coatings.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and pharmaceutical packaging.
Industry: Widely used in the production of consumer goods, including toys, food packaging, and personal care products.
Mechanism of Action
The mechanism of action of isodecyl isotridecyl phthalate primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the compound integrates into the polymer matrix, reducing intermolecular forces and increasing the mobility of polymer chains. This results in a more flexible and workable material. Additionally, this compound can interact with biological systems, potentially disrupting endocrine function by mimicking or interfering with hormone activity.
Comparison with Similar Compounds
Isodecyl isotridecyl phthalate can be compared with other similar phthalate esters, such as:
Diisodecyl phthalate (DIDP): Similar in structure and function, used as a plasticizer in various applications.
Diisononyl phthalate (DINP): Another high-molecular-weight phthalate ester used as a plasticizer.
Di(2-ethylhexyl) phthalate (DEHP): Widely used plasticizer with similar applications but different molecular structure.
Uniqueness: this compound is unique due to its specific combination of isodecyl and isotridecyl alcohols, which provide distinct physical and chemical properties compared to other phthalate esters. Its specific molecular structure allows for tailored flexibility and durability in plastic materials, making it suitable for specialized applications.
Properties
IUPAC Name |
1-O-(11-methyldodecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-26(2)20-14-10-7-5-6-8-12-18-24-34-30(32)28-22-16-17-23-29(28)31(33)35-25-19-13-9-11-15-21-27(3)4/h16-17,22-23,26-27H,5-15,18-21,24-25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZLEPRTLYUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234318 | |
Record name | Isodecyl isotridecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85168-77-0 | |
Record name | Isodecyl isotridecyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085168770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecyl isotridecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecyl isotridecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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